molecular formula C10H21N3O3 B15046825 tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate

Cat. No.: B15046825
M. Wt: 231.29 g/mol
InChI Key: IQFCEJTWEISRPL-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Amino Group: Introduction of the amino group through amination reactions.

    Hydroxyimino Group Formation: Conversion of a precursor to the hydroxyimino group using appropriate reagents.

    Carbamate Formation: Reaction of the intermediate with tert-butyl isocyanate to form the final carbamate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate can be used as a reagent or intermediate in the synthesis of other compounds.

Biology

In biological research, it may be used to study enzyme interactions or as a probe to investigate biochemical pathways.

Medicine

In medicine, carbamates are often explored for their potential therapeutic properties, including as inhibitors of enzymes or as drugs.

Industry

In industry, such compounds may be used in the production of pesticides, herbicides, or other agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Pathway Modulation: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate: can be compared with other carbamates such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCEJTWEISRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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